
3,4-Thiophenediamine,tetrahydro-,1,1-dioxide,cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) is an organic compound with the molecular formula C4H10N2O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two amino groups and a sulfone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) typically involves the reduction of thiophene derivatives followed by the introduction of amino groups. One common method involves the reduction of 3,4-dinitrothiophene to 3,4-diaminothiophene, which is then subjected to oxidation to form the sulfone group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst, and oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Further oxidized derivatives with additional functional groups.
Reduction Products: Thiophene derivatives with reduced sulfur groups.
Substitution Products: Compounds with substituted amino groups.
Applications De Recherche Scientifique
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfone group can participate in redox reactions, while the amino groups can form hydrogen bonds and interact with active sites of proteins. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Diaminothiophene: Lacks the sulfone group, making it less reactive in certain redox reactions.
Thiophene-2,5-diamine: Different substitution pattern on the thiophene ring, leading to different chemical properties.
Tetrahydrothiophene-1,1-dioxide: Lacks the amino groups, limiting its use in substitution reactions.
Uniqueness
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) is unique due to the presence of both amino and sulfone groups, which confer a combination of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C4H10N2O2S |
|---|---|
Poids moléculaire |
150.20 g/mol |
Nom IUPAC |
(3R,4S)-1,1-dioxothiolane-3,4-diamine |
InChI |
InChI=1S/C4H10N2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,5-6H2/t3-,4+ |
Clé InChI |
SHSRKYMXSFBHOU-ZXZARUISSA-N |
SMILES isomérique |
C1[C@H]([C@H](CS1(=O)=O)N)N |
SMILES canonique |
C1C(C(CS1(=O)=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
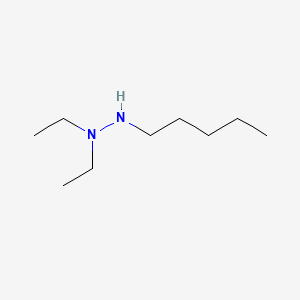
![1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine](/img/structure/B13802652.png)
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
![3-Hexyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran](/img/structure/B13802666.png)
![2-Methylpyrazino[2,3-b]pyrazine](/img/structure/B13802674.png)
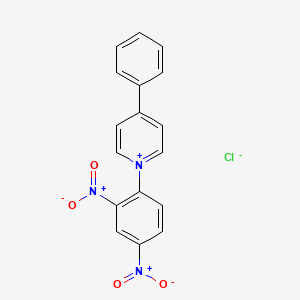
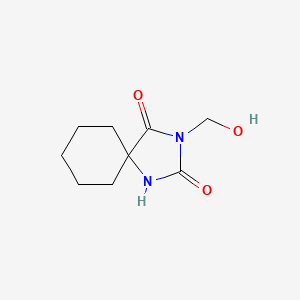
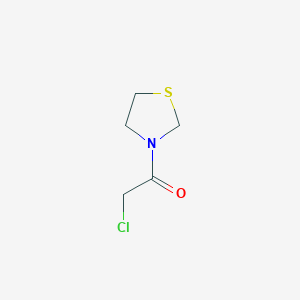

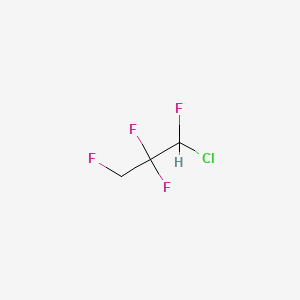
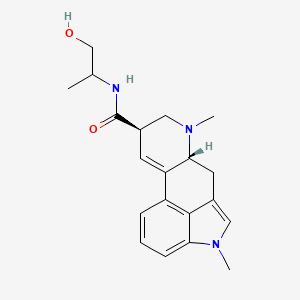

![N-Cyclopropyl-2-(5,6-dimethyl-2-propyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802737.png)
